molecular formula C11H16N2O B12075971 4-Methoxy-2-(pyrrolidin-1-yl)aniline

4-Methoxy-2-(pyrrolidin-1-yl)aniline

Cat. No.: B12075971
M. Wt: 192.26 g/mol
InChI Key: NZQRAYAACHVTOH-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyrrolidin-1-yl)aniline: is an organic compound characterized by the presence of a methoxy group, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a 4-methoxy-2-nitroaniline precursor with pyrrolidine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Reductive Amination: : Another approach is the reductive amination of 4-methoxy-2-nitrobenzaldehyde with pyrrolidine. This method uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-Methoxy-2-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : The compound can be reduced to form various amine derivatives. Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

  • Substitution: : It can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Methoxy-2-(pyrrolidin-1-yl)aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to various bioactive molecules, making it a candidate for drug development, particularly in targeting neurological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors or modulators of specific enzymes or receptors, offering new avenues for treating diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which 4-Methoxy-2-(pyrrolidin-1-yl)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and pyrrolidine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of pyrrolidine.

    4-Methoxy-2-(piperidin-1-yl)aniline: Contains a piperidine ring, offering different steric and electronic properties.

    4-Methoxy-2-(azepan-1-yl)aniline: Features an azepane ring, providing a larger ring system.

Uniqueness

4-Methoxy-2-(pyrrolidin-1-yl)aniline is unique due to the specific combination of its functional groups. The pyrrolidine ring offers a balance of steric hindrance and electronic effects, making it particularly versatile in chemical reactions and biological interactions.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-methoxy-2-pyrrolidin-1-ylaniline

InChI

InChI=1S/C11H16N2O/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3

InChI Key

NZQRAYAACHVTOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)N2CCCC2

Origin of Product

United States

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